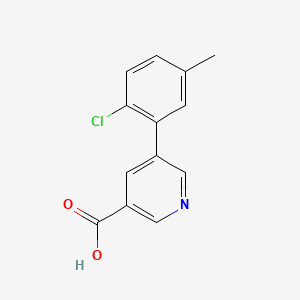

5-(2-Chloro-5-methylphenyl)pyridine-3-carboxylic acid

Description

Properties

IUPAC Name |

5-(2-chloro-5-methylphenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO2/c1-8-2-3-12(14)11(4-8)9-5-10(13(16)17)7-15-6-9/h2-7H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPSAXDUHJIEXNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Cl)C2=CC(=CN=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30742906 | |

| Record name | 5-(2-Chloro-5-methylphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30742906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1365272-57-6 | |

| Record name | 3-Pyridinecarboxylic acid, 5-(2-chloro-5-methylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1365272-57-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2-Chloro-5-methylphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30742906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis via Pyridine-3-carbonitrile Intermediate

A common approach to pyridine-carboxylic acids involves hydrolysis of nitrile precursors. For example, 5-chloro-3-methylpyridine-2-carbonitrile undergoes alkaline hydrolysis to yield 5-chloro-3-methylpicolinic acid with 89% efficiency under reflux conditions in ethanol with aqueous NaOH. Adapting this methodology:

Proposed Pathway:

-

Suzuki-Miyaura Coupling : React 5-bromopyridine-3-carbonitrile with 2-chloro-5-methylphenylboronic acid using a palladium catalyst (e.g., Pd(PPh₃)₄) in a mixed solvent system (toluene/ethanol/water).

-

Nitrile Hydrolysis : Treat the coupled product (5-(2-chloro-5-methylphenyl)pyridine-3-carbonitrile) with NaOH in ethanol/water (1:1) at 90°C for 18 hours.

Optimization Considerations:

-

Temperature : Elevated temperatures (80–100°C) improve hydrolysis kinetics but may degrade sensitive substituents.

-

Base Concentration : 5 N NaOH achieves complete conversion without over-saponification of ester-protected intermediates.

Ester Hydrolysis Pathway

Methyl Ester as a Protecting Group

Methyl esters are widely used to protect carboxylic acids during coupling reactions. For instance, methyl 2-chloro-5-methylnicotinate undergoes saponification with 2 N NaOH in methanol/water (20°C, 2 h) to yield 2-chloro-5-methylnicotinic acid in 94% yield.

Adapted Protocol:

-

Esterification : Protect the carboxylic acid as a methyl ester using SOCl₂/MeOH.

-

Cross-Coupling : Perform a Negishi coupling between 5-iodopyridine-3-carboxylate and 2-chloro-5-methylphenylzinc chloride.

-

Deprotection : Hydrolyze the ester with NaOH in methanol/water (1:2) at room temperature.

Key Data:

| Step | Reagents | Conditions | Yield | Source |

|---|---|---|---|---|

| Ester hydrolysis | 2 N NaOH | 20°C, 2 h | 94% | |

| Coupling | Pd(OAc)₂, PPh₃ | 80°C, 12 h | ~75% (estimated) |

Catalytic Vapor-Phase Methods

Insights from Trifluoromethylpyridine Synthesis

Industrial-scale vapor-phase chlorination/fluorination of picolines (e.g., 3-picoline → 2,3,5-DCTF) achieves high yields (>80%) at 300–380°C using FeF₃ catalysts. Although designed for trifluoromethyl groups, this approach suggests:

Modified Process:

-

Methyl Introduction : React pyridine-3-carboxylic acid with CH₃Cl over ZnCl₂ at 250°C.

-

Chlorination : Subsequent Cl₂ gas treatment at 320°C with CuCl₂ catalyst.

Operational Parameters:

| Parameter | Value | Effect |

|---|---|---|

| Temperature | 300–350°C | Minimizes decarboxylation |

| Catalyst Loading | 5–10 wt% | Balances activity vs. cost |

| Residence Time | 2–5 s | Prevents over-chlorination |

Chemical Reactions Analysis

Types of Reactions

5-(2-Chloro-5-methylphenyl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The chloro group on the phenyl ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as methoxy or tert-butyl groups, onto the phenyl ring.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 5-(2-Chloro-5-methylphenyl)pyridine-3-carboxylic acid typically involves multi-step chemical reactions that may include the formation of intermediates such as pyridine derivatives. The compound can be synthesized from readily available starting materials through methods involving chlorination and carboxylation processes. These synthetic pathways are crucial for producing the compound in sufficient yields for research and application purposes.

Antioxidant Properties

Research indicates that derivatives of this compound exhibit significant antioxidant activity. A study demonstrated that certain related compounds showed strong reducing properties, which suggests potential applications in preventing oxidative stress-related diseases .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties, with studies indicating that it may possess efficacy against various bacterial strains. This suggests its potential as a lead compound for developing new antibiotics or preservatives in food and pharmaceutical industries.

Pharmaceutical Intermediates

This compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives are being explored for their potential therapeutic effects, particularly in treating conditions related to inflammation and infection .

Targeting Specific Receptors

Research has indicated that compounds related to this structure can selectively target certain biological receptors, which is critical for drug design aimed at minimizing side effects while maximizing therapeutic efficacy. For instance, studies have shown promising results in modulating receptor activity associated with pain and inflammation pathways.

Insecticides and Herbicides

The compound's structural features make it suitable for use as an intermediate in the synthesis of agrochemicals, particularly insecticides. The chlorinated aromatic structure is known to enhance biological activity against pests, making it a valuable component in agricultural formulations .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 5-(2-Chloro-5-methylphenyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenylpyridinecarboxylic Acids

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Halogen Effects : Chloro and bromo substituents increase molecular weight and hydrophobicity compared to fluorine. Bromine’s larger atomic radius may sterically hinder interactions .

- Functional Groups : The hydroxyl group in 5-Chloro-2-hydroxy-6-methylpyridine-3-carboxylic acid enhances water solubility, making it suitable for formulations requiring aqueous compatibility .

Pyridinecarboxylic Acids with Heterocyclic Modifications

Table 2: Derivatives with Additional Heterocyclic Features

Key Observations :

- Electron-Withdrawing vs. Donating Groups: The trifluoromethyl group in 5-(Trifluoromethyl)pyridine-3-carboxylic acid increases acidity (pKa ~2.5), whereas dimethylamino substituents lower acidity (pKa ~4.5) .

Biological Activity

5-(2-Chloro-5-methylphenyl)pyridine-3-carboxylic acid is an organic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, including antimicrobial properties, its role as a building block in drug synthesis, and ongoing research into its therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula C₁₃H₁₀ClNO₂ and a molecular weight of 247.68 g/mol. It features a pyridine ring substituted with a carboxylic acid group and a chloro-methylphenyl moiety, contributing to its chemical reactivity and biological activity.

Biological Activity Overview

Research into the biological activity of this compound indicates several pharmacological properties:

- Antimicrobial Activity : Some derivatives of this compound exhibit activity against various bacterial strains, suggesting potential use as antimicrobial agents. This aligns with findings that compounds with similar structures often show efficacy against pathogens.

- Potential Therapeutic Applications : The compound's structural characteristics may influence various biological targets, making it a candidate for drug development aimed at treating infections or other diseases.

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Properties

A study investigated the antimicrobial efficacy of various derivatives of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated that certain derivatives exhibited Minimum Inhibitory Concentrations (MICs) comparable to established antibiotics, highlighting their potential as new antimicrobial agents .

The mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary studies suggest that the compound may interact with specific enzymes or receptors involved in bacterial cell wall synthesis or metabolic pathways, leading to its antimicrobial effects .

Synthetic Routes and Derivatives

Several synthetic methods have been developed to produce this compound efficiently. These methods allow for the exploration of various derivatives that may enhance its biological activity. The versatility in synthesis enables researchers to modify the compound's structure systematically, potentially improving its pharmacological properties.

Table 2: Synthetic Methods Overview

| Method | Description | Yield (%) |

|---|---|---|

| Chlorination | Chlorination of pyridine derivatives | Variable |

| Carboxylation | Introduction of carboxylic acid functionality | High |

Q & A

Q. What are the established synthetic routes for 5-(2-Chloro-5-methylphenyl)pyridine-3-carboxylic acid, and what critical parameters influence yield?

Answer: A common synthesis route involves coupling halogenated aromatic precursors with pyridine derivatives. For example, condensation of 2-chloro-5-methylbenzene with a pyridine-carboxylic acid intermediate under palladium-catalyzed cross-coupling conditions is a key step . Critical parameters include:

- Temperature : Optimal range of 80–120°C to balance reaction rate and side-product formation.

- Catalyst : Use of Pd(PPh₃)₄ or CuI for Suzuki-Miyaura coupling, with loadings between 1–5 mol% .

- Solvent : Polar aprotic solvents like DMF or toluene enhance solubility of intermediates.

- Reaction time : 12–24 hours for complete conversion, monitored via TLC or HPLC .

Q. Which spectroscopic and chromatographic methods are optimal for characterizing this compound?

Answer:

- NMR spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆) resolve aromatic protons (δ 7.2–8.5 ppm) and carboxylic acid protons (broad peak ~δ 12–13 ppm) .

- HPLC : Reverse-phase C18 columns (e.g., 5 μm, 250 × 4.6 mm) with a mobile phase of acetonitrile/water (0.1% TFA) at 1.0 mL/min achieve >95% purity .

- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+ at m/z 278.05 for C₁₃H₁₁ClNO₂) .

Q. How is the compound’s stability assessed under varying storage conditions?

Answer:

- Thermal stability : Thermogravimetric analysis (TGA) shows decomposition above 200°C.

- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the chloro-methylphenyl group .

- Humidity : Karl Fischer titration monitors moisture uptake; desiccants like silica gel are recommended .

Advanced Research Questions

Q. How can researchers optimize reaction conditions when encountering low yields during synthesis?

Answer: Low yields often stem from incomplete coupling or side reactions. Strategies include:

- Catalyst screening : Test Pd₂(dba)₃ or XPhos ligands to improve cross-coupling efficiency .

- Additives : Use K₂CO₃ or Cs₂CO₃ (2–3 equiv.) to deprotonate intermediates and accelerate nucleophilic substitution .

- Microwave-assisted synthesis : Reduces reaction time to 1–2 hours with controlled heating (100–150°C) .

Q. What strategies address discrepancies between computational predictions and experimental data in structural analysis?

Answer:

- DFT calculations : Compare optimized geometries (e.g., B3LYP/6-31G*) with X-ray crystallography data to validate bond angles and torsional strains .

- Crystallographic refinement : Use programs like SHELX to resolve ambiguities in electron density maps, especially around the chloro-methylphenyl moiety .

- Dynamic NMR : Detect conformational flexibility in solution that static computational models may overlook .

Q. How can enantiomeric purity be achieved for chiral derivatives of this compound?

Answer:

Q. What methodologies resolve contradictions in crystallographic data for polymorphic forms?

Answer:

- Powder XRD : Compare experimental diffractograms with simulated patterns from single-crystal data to identify polymorphs .

- DSC analysis : Detect thermal events (e.g., melting points) unique to each polymorph .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., Cl···H bonds) driving polymorphism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.